2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione
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Overview
Description
2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione is a complex heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an oxazoloquinoline core fused with an amino and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with an appropriate amino acid or amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium carbonate or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and phenyl groups can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione include:
Quinoline derivatives: Such as 4-hydroxyquinoline and 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones.
Oxazoloquinoline compounds: Including various substituted oxazoloquinolines.
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
827322-22-5 |
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Molecular Formula |
C16H9N3O4 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
2-amino-5-oxido-8-phenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione |
InChI |
InChI=1S/C16H9N3O4/c17-16-18-11-13(20)10-9(8-4-2-1-3-5-8)6-7-19(22)12(10)14(21)15(11)23-16/h1-7H,(H2,17,18) |
InChI Key |
SRQDHKRTUUHELU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=[N+](C=C2)[O-])C(=O)C4=C(C3=O)N=C(O4)N |
Origin of Product |
United States |
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